molecular formula C17H17N3O3 B2598239 Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate CAS No. 866043-19-8

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate

Cat. No.: B2598239
CAS No.: 866043-19-8
M. Wt: 311.341
InChI Key: WLSXLGRFPAAMNJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate is a heterocyclic ester compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 7, a phenyl group at position 2, and an ethoxyacetate moiety at position 3. This structure combines aromatic and ester functionalities, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound’s synthesis likely involves condensation or nucleophilic substitution reactions, as seen in related imidazo-pyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-22-16(21)11-23-15-9-12(2)18-17-19-14(10-20(15)17)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSXLGRFPAAMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=NC2=NC(=CN12)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions often include the use of polar organic solvents and elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis in industrial production can also enhance the efficiency and reduce the reaction time compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazo[1,2-a]pyrimidine core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl or imidazo[1,2-a]pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidines with different functional groups.

Scientific Research Applications

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Formula Key Features Potential Applications
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate Imidazo[1,2-a]pyrimidine 4-Cl-phenyl at C2, methyl at C7 C₁₇H₁₆ClN₃O₃ Electron-withdrawing Cl enhances stability; higher lipophilicity (logP) Kinase inhibition, agrochemicals
Methyl 2-((5-chloroimidazo[1,2-a]pyrimidin-7-yl)amino)benzoate (80a) Imidazo[1,2-a]pyrimidine Cl at C5, amino-benzoate at C7 C₁₃H₁₁ClN₄O₂ Amino group enables H-bonding; benzoate ester increases rigidity Anticancer (FAK inhibitors)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane-oxy at C4, thioether linkage C₁₂H₁₆N₂O₃S₂ Thioether boosts lipophilicity; thietane introduces ring strain Antimicrobial, pesticidal
Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate Dihydroimidazo-pyrimidine 5-oxo group C₉H₉N₃O₃ Ketone enhances polarity; partial saturation reduces aromaticity Metabolic intermediates, protease inhibitors

Physicochemical and Functional Differences

  • Lipophilicity : Thioether-containing analogues (e.g., ) exhibit higher logP values compared to oxygen-linked derivatives, influencing membrane permeability and metabolic clearance.
  • Solubility : Methyl esters (e.g., ) may hydrolyze faster than ethyl esters, affecting bioavailability. The 5-oxo group in increases polarity, enhancing aqueous solubility.

Analytical and Computational Tools

Crystallographic refinement programs like SHELXL and SHELXT are critical for confirming the structures of these compounds. For example, SHELXL’s robust refinement algorithms enable precise determination of substituent conformations, particularly for chlorine- or sulfur-containing derivatives .

Biological Activity

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate (CAS No. 866043-19-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H17N3O3
  • Molecular Weight : 311.34 g/mol
  • Density : 1.24 g/cm³ (predicted)
  • pKa : 5.09 (predicted)

Imidazo[1,2-a]pyrimidine derivatives, including this compound, have been shown to exhibit diverse biological activities such as antimicrobial, antifungal, and anticancer properties. The mechanism often involves the inhibition of specific kinases and enzymes that are crucial for cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives possess significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines. Results indicated moderate to high potency against renal and breast cancer cells .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

  • Activity Against Mycobacterium tuberculosis : Some derivatives exhibited moderate activity against M. tuberculosis H37Rv .

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of various imidazo[1,2-a]pyrimidine derivatives, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The compound demonstrated significant tumor reduction compared to control groups.

CompoundTumor Volume Reduction (%)IC50 (µM)
Ethyl 2-[...]65%12
Control--

Case Study 2: Antimicrobial Screening

A panel of imidazo[1,2-a]pyrimidine compounds was screened for antimicrobial activity against a range of pathogens. Ethyl 2-[...] showed effective inhibition against Gram-positive bacteria.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2015
Escherichia coli1530

Discussion

The biological activity of this compound suggests it may serve as a lead compound for further development in anticancer and antimicrobial therapies. Its ability to penetrate the blood-brain barrier also opens avenues for neurological applications .

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